6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C12H13N5O and a molecular weight of 243.27 g/mol
Preparation Methods
The synthesis of 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and pyrazolyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
6-Cyclopropyl-N-(5-[(2-hydroxy-2-methylpropyl)carbamoyl]-1-methylpyrazol-4-yl)-3-(pyrimidin-5-ylamino)pyrazine-2-carboxamide: This compound has a similar core structure but different substituents, leading to different properties and applications.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}pyrimidine-4-carboxamide: This compound also shares structural similarities but has distinct functional groups that confer unique characteristics.
Properties
IUPAC Name |
6-cyclopropyl-N-(1-methylpyrazol-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-17-6-9(5-15-17)16-12(18)11-4-10(8-2-3-8)13-7-14-11/h4-8H,2-3H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQVOXVOAMFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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